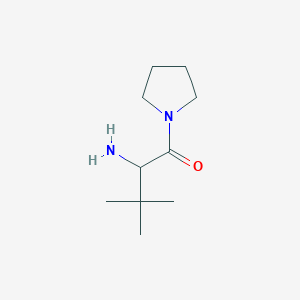
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one, also known as DMBA, is a chemical compound that has been widely researched for its potential applications in the field of pharmacology. This compound is a derivative of cathinone, a naturally occurring stimulant found in the khat plant. DMBA has been found to have various biological effects and is of interest to researchers due to its potential as a drug candidate.
Mécanisme D'action
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one acts as a monoamine reuptake inhibitor, specifically inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one has been found to have various effects on the human body, including increased heart rate, increased blood pressure, and increased levels of dopamine, norepinephrine, and serotonin in the brain. It has also been found to have anxiogenic effects, meaning that it can increase anxiety levels in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy are not well understood.
Orientations Futures
There are several future directions for research on 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one, including further studies on its potential as a treatment for depression, anxiety, and addiction. Additionally, more research is needed to understand its safety and efficacy in humans, as well as its potential as a cognitive enhancer and a treatment for Alzheimer's disease. Further studies could also investigate the potential for 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one to interact with other drugs or medications.
Méthodes De Synthèse
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one can be synthesized through a multi-step process starting with the reaction of 3,3-dimethylbutan-2-one with hydroxylamine hydrochloride to form 2-hydroxy-3,3-dimethylbutan-2-one. This intermediate is then reacted with pyrrolidine and ammonium chloride to form 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one.
Applications De Recherche Scientifique
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one has been studied for its potential applications in various fields of pharmacology, including as a potential treatment for depression, anxiety, and addiction. It has also been studied for its potential as a cognitive enhancer and as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-6-4-5-7-12/h8H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYWFIOBVXLDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)









![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)

